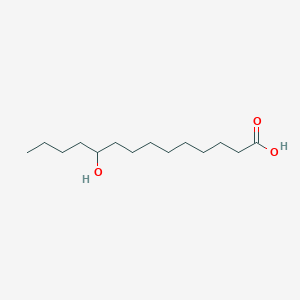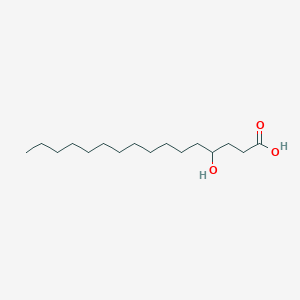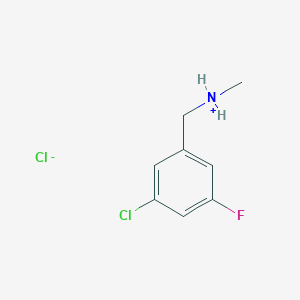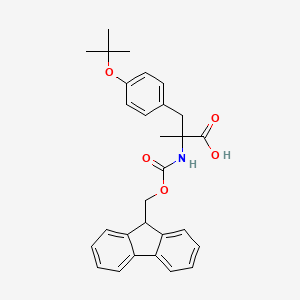
4,7-Bis(5-bromothiophen-2-yl)-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(5-bromothiophen-2-yl)-2 is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and materials science due to their unique electronic properties. The presence of bromine atoms in the 5-position of the thiophene rings makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-2 typically involves the bromination of thiophene derivatives. One common method is the Stille coupling reaction, which involves the coupling of a brominated thiophene with a suitable organotin reagent under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine, in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, organotin or boronic acid reagents, and solvents like tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger, more complex molecules formed through the coupling of thiophene units.
Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: Reduced thiophene derivatives with altered electronic properties.
Applications De Recherche Scientifique
4,7-Bis(5-bromothiophen-2-yl)-2 has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes, organic photovoltaics, and field-effect transistors.
Materials Science: Employed in the development of conductive materials and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Used as a ligand or catalyst in various organic transformations.
Mécanisme D'action
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-2 depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to delocalize electrons, play a crucial role in its function. The bromine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules and materials. In catalysis, the thiophene rings can coordinate with metal centers, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of 4,7-Bis(5-bromothiophen-2-yl)-2, lacking the bromine substituents.
2,5-Dibromothiophene: A simpler brominated thiophene derivative with bromine atoms at the 2 and 5 positions.
4,7-Dibromo-2,1,3-benzothiadiazole: A related compound with a benzothiadiazole core and bromine substituents.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms on the thiophene rings, which enhances its reactivity and electronic properties. This makes it particularly valuable for applications in organic electronics and materials science, where precise control over molecular structure and properties is essential.
Propriétés
IUPAC Name |
2,8-bis(5-bromothiophen-2-yl)-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2N4S4/c15-7-3-1-5(21-7)9-11-13(19-23-17-11)10(6-2-4-8(16)22-6)14-12(9)18-24-20-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKKDLZPJWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C3C(=C(C4=NSN=C24)C5=CC=C(S5)Br)N=S=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)


![4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene](/img/structure/B8223208.png)







![[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223284.png)
![N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223286.png)
